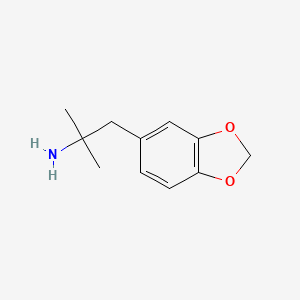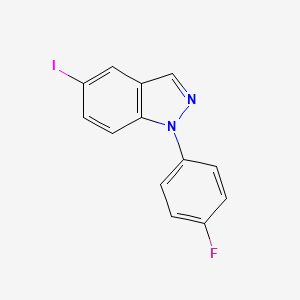
2-(chloromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group at the 2-position of the benzopyran ring enhances its reactivity, making it a valuable compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4H-chromen-4-one typically involves the chloromethylation of 4H-1-benzopyran-4-one. One common method is the reaction of 4H-1-benzopyran-4-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dihydrobenzopyran derivatives.
Applications De Recherche Scientifique
2-(chloromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This reactivity is exploited in the design of anticancer and antimicrobial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: Similar in structure but contains a quinazolinone ring instead of a benzopyran ring.
2-Chloromethyl-4H-1-benzothiopyran-4-one: Contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
2-Chloromethyl-4H-1-benzoxazin-4-one: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-(chloromethyl)-4H-chromen-4-one is unique due to its specific reactivity profile and the presence of the benzopyran ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
115822-62-3 |
|---|---|
Formule moléculaire |
C10H7ClO2 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
2-(chloromethyl)chromen-4-one |
InChI |
InChI=1S/C10H7ClO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |
Clé InChI |
DMZYKVMSIQJQDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

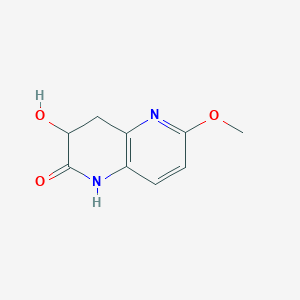

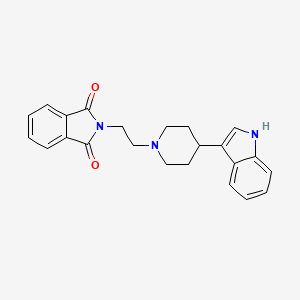
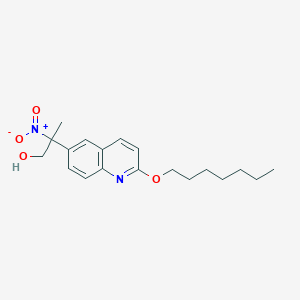
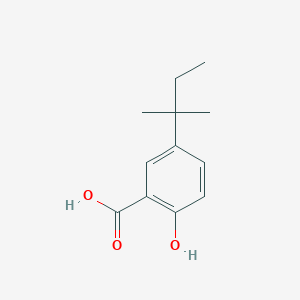

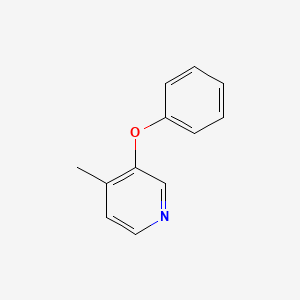
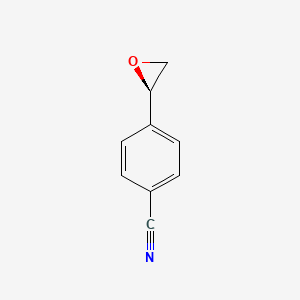
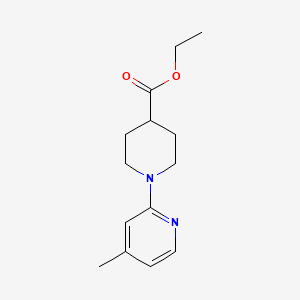
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-5-nitro-](/img/structure/B8771668.png)
